molecular formula C22H25NO5 B2778685 methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate CAS No. 1207009-33-3

methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2778685
CAS No.: 1207009-33-3
M. Wt: 383.444
InChI Key: OYUSMQBQEOPFSR-UHFFFAOYSA-N
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Description

Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a tetrahydropyran ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-19-6-4-3-5-18(19)22(11-13-28-14-12-22)15-23-20(24)16-7-9-17(10-8-16)21(25)27-2/h3-10H,11-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUSMQBQEOPFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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